molecular formula C25H25NO B594095 JWH 122 2-methylnaphthyl isomer CAS No. 1427325-69-6

JWH 122 2-methylnaphthyl isomer

Cat. No. B594095
M. Wt: 355.5
InChI Key: JFJAWRDBCAFLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It is a methylated analogue of JWH-018 . The 2-methylnaphthyl isomer of JWH 122 differs from the standard JWH 122 in the position of the methyl group on the naphthyl ring .


Molecular Structure Analysis

The molecular structure of JWH 122 involves a naphthyl ring system attached to an indole group via a methanone linker . The 2-methylnaphthyl isomer differs from JWH 122 in the position of the methyl group on the naphthyl ring . The exact position of this methyl group can significantly influence the molecule’s physical and chemical properties, as well as its biological activity .

Scientific Research Applications

  • Liquid Chromatographic Separation : A study by Rácz et al. (2016) developed a liquid chromatographic method for analyzing JWH-122 and its methyl isomers. This method, using a porous graphitic carbon column, successfully separated banned JWH-122 and its methyl isomers, crucial for forensic analysis (Rácz et al., 2016).

  • In Vitro Metabolism and Hepatic Clearance : Davidsen et al. (2019) investigated the in vitro impact of ω-halogenation (fluoro, chloro, bromo, and iodo) on JWH-122. The study revealed significant formation rates of phase I metabolites and a high intrinsic hepatic clearance for JWH-122. This research is vital for understanding the toxicokinetic profiles of such compounds (Davidsen et al., 2019).

  • Differentiation of Regioisomers : Kusano et al. (2016) aimed to differentiate regioisomers of alkyl-substituted synthetic cannabinoids like JWH-122. Using gas chromatography and mass spectrometry, the study provided crucial forensic insights into isomer differentiation, which is significant for regulatory and toxicological purposes (Kusano et al., 2016).

  • In Vivo and In Vitro Metabolisms : De Brabanter et al. (2013) investigated both in vivo and in vitro metabolisms of JWH-122, detailing the phase I and phase II metabolites. This study is critical for understanding how JWH-122 metabolizes in biological systems, aiding in drug testing and toxicological studies (De Brabanter et al., 2013).

  • MALDI-MS3 Imaging for Isomer Differentiation : Kernalléguen et al. (2018) developed a method using MALDI-MS3 imaging to differentiate three positional isomers (JWH-007, JWH-019, and JWH-122) in human hair samples. This technique is promising for forensic applications in determining drug consumption and distinguishing between isomer effects (Kernalléguen et al., 2018).

  • Identification in Herbal Incenses : Ernst et al. (2011) focused on the identification of JWH-122 in "Spice-like" herbal incenses. The study provided a dataset of the physico-chemical properties of JWH-122, which is vital for detection and regulation of such substances (Ernst et al., 2011).

Safety And Hazards

JWH 122 is not intended for human or veterinary use . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . In the United States, JWH-122 is a Schedule I Controlled Substance .

properties

IUPAC Name

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJAWRDBCAFLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017308
Record name JWH-122 2-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 122 2-methylnaphthyl isomer

CAS RN

1427325-69-6
Record name JWH-122 2-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu

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